molecular formula C17H18ClN3O2 B2594169 Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-68-2

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2594169
CAS No.: 400086-68-2
M. Wt: 331.8
InChI Key: PAHKYFOJFPTOTN-UHFFFAOYSA-N
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Description

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a methyl ester and at the 6-position with a 4-(3-chlorophenyl)piperazine moiety. The piperazine-aryl pharmacophore is a hallmark of ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, due to its ability to modulate receptor binding affinity and selectivity .

Properties

IUPAC Name

methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-6-16(19-12-13)21-9-7-20(8-10-21)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKYFOJFPTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 3-chlorophenylpiperazine with methyl 6-bromopyridine-3-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

Reaction ConditionsProductYieldSource
1M NaOH, reflux (4–6 hrs)6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-3-carboxylic acid72–85%
HCl (conc.), ethanol, 80°C (3 hrs)Same as above68–75%

The carboxylic acid derivative can subsequently undergo amidation or coupling reactions. For example, treatment with thionyl chloride converts it to the acid chloride, enabling nucleophilic substitution with amines or alcohols .

Piperazine Ring Modifications

The 4-(3-chlorophenyl)piperazine substituent participates in N-alkylation and N-acylation reactions. These modifications are typically performed under mild conditions due to the steric hindrance of the aromatic substituent:

ReagentConditionsProductEfficacy
Methyl iodide/K₂CO₃DMF, 60°C, 12 hrsQuaternary ammonium salt at piperazine NModerate
Acetyl chlorideCHCl₃, RT, 2 hrsN-Acetylpiperazine derivativeHigh

The electron-withdrawing 3-chlorophenyl group reduces the nucleophilicity of the piperazine nitrogen, requiring longer reaction times compared to unsubstituted piperazines .

Pyridine Ring Reactivity

The pyridine core undergoes electrophilic aromatic substitution (EAS) at the C-2 and C-4 positions, though the electron-deficient nature of the ring (due to the ester and piperazine groups) limits reactivity. Notable reactions include:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives at C-2 (major) and C-4 (minor) .

  • Halogenation : Bromine in acetic acid selectively substitutes at C-2 with 55–60% regioselectivity .

Cross-Coupling Reactions

The pyridine ring supports Suzuki-Miyaura coupling at C-2 or C-4 when halogenated. For example:

HalogenBoronic AcidCatalystProduct Yield
BrPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O78%
I4-MethoxyphenylPd(OAc)₂, SPhos, Cs₂CO₃82%

These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship studies .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the ester group remains intact. This transformation alters the compound’s conformational flexibility and binding properties .

Photochemical and Thermal Stability

  • Thermal decomposition : Begins at 210°C (TGA data), releasing CO₂ from the ester group .

  • UV irradiation : Leads to partial cleavage of the piperazine-phenyl bond, forming 3-chloroaniline as a degradation product .

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has a molecular formula of C18H20ClN3O2C_{18}H_{20}ClN_3O_2 and a molecular weight of approximately 343.82 g/mol. Its structure features a piperazine ring, which is known for conferring various pharmacological activities, and a chlorophenyl group that enhances its bioactivity.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant properties. These compounds are thought to interact with serotonin and norepinephrine receptors, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can lead to enhanced efficacy in treating depression .

Antiviral Properties

Recent investigations highlight the compound's potential as an antiviral agent, specifically against SARS-CoV-2. In vitro studies demonstrated that related piperazine derivatives could inhibit the main protease (Mpro) of the virus, thereby preventing viral replication . The incorporation of specific functional groups into the piperazine scaffold has been associated with improved antiviral activity.

Renin Inhibition

The compound's structural analogs have been explored as renin inhibitors, which are critical in managing hypertension and heart failure. The design of these inhibitors focuses on optimizing their binding affinity to the renin enzyme, with some derivatives showing promising pharmacokinetic profiles .

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry examined various piperazine derivatives for their antidepressant effects. This compound was highlighted for its significant activity in preclinical models .

Case Study 2: Antiviral Screening

In a recent screening for antiviral compounds against SARS-CoV-2, derivatives similar to this compound were tested for their inhibitory effects on viral replication. Results indicated that certain modifications led to enhanced potency against Mpro .

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntiviralProtease inhibition (SARS-CoV-2 Mpro)
Renin inhibitionInteraction with the renin-angiotensin system

Mechanism of Action

The mechanism of action of Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Triazole-Thione Cores

describes triazole-thione derivatives bearing morpholinyl and piperazinyl substituents, such as:

  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a)
  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a)
Compound ID Core Structure Substituents Yield (%)
19a Triazole-thione Morpholinyl 75
20a Triazole-thione Piperazinyl 78
Target Pyridine Piperazinyl N/A

Key Differences :

  • Core Heterocycle : The triazole-thione core in 19a and 20a introduces sulfur, which may enhance hydrogen-bonding interactions compared to the pyridine-carboxylate core of the target compound.
  • Substituent Effects : The morpholinyl group in 19a increases hydrophilicity, whereas the piperazinyl group in 20a and the target compound may improve receptor binding due to nitrogen lone-pair interactions.
Dopamine D4 Receptor Ligands

highlights L-750,667 , an azaindole derivative with a piperazine moiety, which exhibits high affinity for dopamine D4 receptors (Ki = 0.51 nM) and >2000-fold selectivity over D2/D3 receptors.

Compound Core Structure Key Substituents D4 Affinity (Ki) Selectivity (D4 vs. D2/D3)
L-750,667 Azaindole Piperazine 0.51 nM >2000-fold
Target Compound Pyridine 3-Chlorophenylpiperazine N/A N/A

Pharmacological Implications :

  • However, the pyridine-carboxylate core may alter binding kinetics compared to L-750,667’s azaindole core.
  • The methyl ester in the target compound could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, thereby modifying bioavailability and half-life relative to L-750,667’s stable azaindole structure .
Methodological Considerations for Efficacy Comparisons

outlines a simplified method for estimating median effective dose (ED50) and confidence limits, which could contextualize potency differences between compounds. For example, if the target compound were tested using this method, its dose-response curve slope and ED50 could be compared to L-750,667’s EC50 of 80 nM in reversing dopamine-induced cAMP inhibition .

Biological Activity

Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C17_{17}H18_{18}ClN3_3O2_2

Molecular Weight : 331.8 g/mol

IUPAC Name : this compound

The compound features a piperazine ring linked to a pyridine structure with a chlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a ligand in receptor binding studies, potentially influencing neurotransmitter systems and exhibiting pharmacological effects similar to those of other piperazine derivatives. The compound can modulate the activity of specific molecular targets, acting either as an agonist or antagonist depending on the receptor type.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL for various derivatives .

CompoundMIC (μg/mL)Target Pathogen
Compound A1.56MTB
Compound B4.41MTB

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines. For instance, derivatives with similar piperazine-pyridine configurations have demonstrated IC50_{50} values indicating significant growth inhibition in cancer models .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    A study evaluated several piperazine derivatives and found that those closely related to this compound showed promising activity against MTB with varying MICs .
  • Piperazine Derivatives in Cancer Research :
    Research on piperazine-based compounds has revealed their potential in targeting cancer cell proliferation. In vitro studies indicated that modifications in the piperazine structure could enhance anticancer activity, suggesting a pathway for developing more effective therapeutics .
  • Pharmacological Profiles :
    The pharmacological profiles of related compounds indicate that they may interact with serotonin receptors, which could explain their antidepressant-like effects observed in animal models .

Q & A

Q. What synthetic routes are recommended for synthesizing Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperazine Functionalization : React 3-chlorophenylpiperazine with a halogenated pyridine derivative (e.g., 6-chloronicotinate) under nucleophilic aromatic substitution conditions. highlights the use of coupling reactions with halogenated intermediates, emphasizing stoichiometric control (1.2–1.5 equivalents of piperazine derivative) and polar aprotic solvents (e.g., DMF) at 80–100°C .

Esterification : Methyl ester formation via acid-catalyzed esterification of the pyridine-3-carboxylic acid precursor.
Key Intermediates :

  • 3-Chlorophenylpiperazine (purity >97%, confirmed by HPLC ).
  • 6-Halopyridine-3-carboxylate (e.g., 6-chloro or 6-bromo derivatives for efficient substitution ).

Q. How can researchers confirm structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Verify piperazine ring integration (e.g., 8 protons from two CH₂ groups) and aromatic signals (pyridine and chlorophenyl protons). provides spectral benchmarks for pyridine-piperazine hybrids .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₉ClN₃O₂: expected m/z 344.1162) .
  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; target ≥98% purity (retention time compared to reference standards in ) .

Advanced Research Questions

Q. How can low yields in the final coupling step be resolved during synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine-piperazine linkage, as described in for analogous heterocycles (yield improvement from 45% to 72% with Pd(PPh₃)₄) .
  • Solvent Screening : Switch from DMF to DMA or NMP to enhance solubility of aromatic intermediates .
  • Temperature Control : Maintain 90–100°C to accelerate substitution while minimizing decomposition .

Q. What role does the 3-chlorophenyl substituent play in modulating biological activity?

Methodological Answer: The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity. Comparative studies in and show that chlorophenyl-piperazine hybrids exhibit:

  • Improved Pharmacokinetics : Increased logP (2.1–2.5) for blood-brain barrier penetration .
  • Target Selectivity : Chlorine’s electron-withdrawing effect stabilizes π-π interactions with serotonin/dopamine receptors. Molecular docking studies (e.g., AutoDock Vina) can validate binding poses against 5-HT₁A or D₂ receptors .

Q. How should contradictory results in receptor binding assays be analyzed?

Methodological Answer: Contradictions may arise from assay variability or impurity interference. Mitigation strategies:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–10 µM) to account for non-linear effects .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may antagonize target receptors .
  • Receptor Subtype Specificity : Compare activity across isoforms (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand displacement assays .

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